1-[2-(methylthio)benzoyl]indoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-19-15-9-5-3-7-13(15)16(18)17-11-10-12-6-2-4-8-14(12)17/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEFKRMQTKUWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Methylthio Benzoyl Indoline and Its Precursors
Strategies for Indoline (B122111) Ring Formation
The indoline scaffold, a saturated bicyclic amine, is a common motif in pharmacologically active compounds. Its synthesis can be achieved through various cyclization strategies, each starting from specifically designed acyclic precursors.
The formation of the indoline ring typically involves an intramolecular cyclization that creates the new nitrogen-carbon bond at the aromatic ring. Modern synthetic methods often employ transition metal catalysis to achieve this transformation under mild and efficient conditions.
Palladium-catalyzed intramolecular C-H amination is a prominent method. organic-chemistry.org This reaction utilizes a palladium(II) catalyst, often in conjunction with an oxidant such as phenyliodine diacetate (PhI(OAc)₂), to facilitate the cyclization of N-protected phenethylamine (B48288) derivatives. organic-chemistry.org For instance, a 2-pyridinesulfonyl-protected phenethylamine can undergo intramolecular amination to yield the corresponding indoline derivative in good yields. organic-chemistry.org Another powerful palladium-catalyzed method is the aza-Heck cyclization. nih.gov This approach involves the cyclization of N-aryl-N-hydroxy carbamates onto a pendant alkene, providing access to indolines with diverse substitution patterns. nih.gov
A metal-free alternative involves an electrochemical intramolecular C(sp²)-H amination. This method uses iodine as a mediator to enable the cyclization of 2-vinyl anilines, offering a switchable synthesis that can lead to either indoline or indole (B1671886) derivatives depending on the reaction conditions. organic-chemistry.org
| Cyclization Method | Typical Precursor | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Pd-Catalyzed C-H Amination | N-Protected Phenethylamines | Pd(II) catalyst, Oxidant (e.g., PhI(OAc)₂) | organic-chemistry.org |
| Aza-Heck Cyclization | N-Aryl-N-hydroxy Carbamates with Pendant Alkene | Palladium Catalyst | nih.gov |
| Electrochemical C-H Amination | 2-Vinyl Anilines | Iodine (mediator) | organic-chemistry.org |
| [3+2]-Cycloaddition | γ-Amino-α,β-unsaturated Esters and Arynes | Metal-free | organic-chemistry.org |
The success of any indoline synthesis is contingent on the rational design and availability of the starting precursor. For methods like intramolecular C-H amination, the precursor is typically a β-arylethylamine (phenethylamine) derivative. organic-chemistry.org These precursors can be synthesized from corresponding phenylacetic acids or benzyl (B1604629) cyanides through standard reduction and amination sequences. The nitrogen atom must be protected with a suitable directing group, such as a picolinamide (B142947) (PA) or a 2-pyridinesulfonyl group, which facilitates the C-H activation step. organic-chemistry.org
For syntheses starting from nitroarenes, the precursor design involves a semi-reduction to the corresponding N-hydroxy aniline (B41778) derivative, which is the substrate for reactions like the aza-Heck cyclization. nih.gov The synthesis of precursors for cycloaddition reactions involves more modular assembly, for example, by coupling ynamides with enynes to form the acyclic substrate for a subsequent intramolecular [4+2] cycloaddition. nih.gov
Introduction of the 2-(methylthio)benzoyl Moiety
With the indoline core in hand, the next phase of the synthesis is the introduction of the 2-(methylthio)benzoyl group. This is accomplished via an acylation reaction using a reactive acylating agent, which must first be prepared.
The attachment of the acyl group to the secondary amine of the indoline ring is a standard N-acylation reaction. This transformation is typically achieved by reacting indoline with an acyl chloride, in this case, 2-(methylthio)benzoyl chloride. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.
A common set of conditions involves dissolving indoline and the substituted benzoyl chloride in a solvent like tetrahydrofuran (B95107) (THF) with a base such as potassium carbonate (K₂CO₃) and stirring at room temperature. researchgate.net Alternatively, stronger, non-nucleophilic bases like triethylamine (B128534) (Et₃N) can be used in a solvent such as dichloromethane (B109758) (DCM) or as the solvent itself, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction. google.com In recent years, methods using thioesters as stable acyl sources have also been developed for the N-acylation of indoles and related heterocycles, which proceed in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.gov
| Acylating Agent | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Acyl Chloride | K₂CO₃ | THF | Standard, mild conditions. | researchgate.net |
| Acyl Chloride | Triethylamine, DMAP (cat.) | DCM or Triethylamine | Common for less reactive substrates. | google.com |
| Thioester | Cs₂CO₃ | Xylene | Uses stable acyl source, avoids reactive acyl chlorides. | nih.gov |
The key acylating agent, 2-(methylthio)benzoyl chloride, is not commonly available commercially and must be synthesized. The standard and most direct method for its preparation is the treatment of its corresponding carboxylic acid, 2-(methylthio)benzoic acid, with a chlorinating agent. rsc.org
Thionyl chloride (SOCl₂) is the most frequently used reagent for this conversion. The reaction involves heating the carboxylic acid with an excess of thionyl chloride, sometimes in an inert solvent like toluene. prepchem.comchemicalbook.com The excess thionyl chloride and the volatile byproducts (SO₂ and HCl) can be easily removed by distillation or under vacuum, yielding the desired acyl chloride, which is often used immediately without further purification. prepchem.comyoutube.comyoutube.com Other chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be employed. prepchem.com
| Chlorinating Agent | Typical Conditions | Byproducts | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in a solvent (e.g., toluene), often with heating. | SO₂, HCl | prepchem.comchemicalbook.comyoutube.com |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., benzene), gentle heating. | CO, CO₂, HCl | prepchem.com |
| Phosphorus Pentachloride (PCl₅) | Neat, exothermic reaction. | POCl₃, HCl | prepchem.com |
The synthesis of the precursor 2-(methylthio)benzoic acid is the final key element. This involves introducing a methylthio (-SCH₃) group onto the benzene (B151609) ring ortho to a carboxyl group. One effective strategy involves the use of a starting material that already contains a suitable handle for introducing the sulfur functionality. For instance, thiosalicylic acid (2-mercaptobenzoic acid) can be S-methylated using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. This provides a direct route to 2-(methylthio)benzoic acid.
Another approach could involve the diazotization of anthranilic acid (2-aminobenzoic acid) followed by a Sandmeyer-type reaction with a sulfur nucleophile like potassium ethyl xanthate, and subsequent methylation and hydrolysis steps. A more modern approach might utilize directed ortho-metalation, where a directing group on the benzoic acid facilitates lithiation at the ortho position, followed by quenching with an electrophilic sulfur reagent like dimethyl disulfide (CH₃SSCH₃).
Convergent and Linear Synthetic Approaches
The formation of 1-[2-(methylthio)benzoyl]indoline is typically achieved through a convergent or linear synthetic pathway. A convergent approach would involve the separate synthesis of the indoline and the 2-(methylthio)benzoyl fragments, which are then coupled in a final step. A linear approach, on the other hand, would involve the sequential modification of a single starting material to build the target molecule.
The most direct and commonly employed method for the synthesis of this compound is the stepwise assembly from indoline and a suitable 2-(methylthio)benzoyl derivative. This approach relies on the acylation of the secondary amine of the indoline ring.
The key precursor for this reaction is 2-(methylthio)benzoyl chloride. This acyl chloride can be prepared from 2-(methylthio)benzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The 2-(methylthio)benzoic acid itself can be synthesized from o-chlorobenzonitrile through nucleophilic aromatic substitution with sodium methyl mercaptide, followed by hydrolysis of the nitrile group. google.comgoogle.com
Synthesis of 2-(methylthio)benzoic acid: o-Chlorobenzonitrile is reacted with sodium methyl mercaptide in the presence of a phase-transfer catalyst to yield o-(methylthio)benzonitrile. Subsequent hydrolysis of the nitrile function under basic or acidic conditions affords 2-(methylthio)benzoic acid. google.comgoogle.com
Formation of 2-(methylthio)benzoyl chloride: 2-(methylthio)benzoic acid is then reacted with thionyl chloride, often in an inert solvent, to produce 2-(methylthio)benzoyl chloride. prepchem.com
Acylation of Indoline: Finally, this compound is synthesized by the reaction of indoline with 2-(methylthio)benzoyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct.
Table 1: Stepwise Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | o-Chlorobenzonitrile, Sodium methyl mercaptide | Phase-transfer catalyst, Organic solvent, 70-80°C | o-(Methylthio)benzonitrile |
| 2 | o-(Methylthio)benzonitrile | NaOH or H₂SO₄, Heat | 2-(Methylthio)benzoic acid |
| 3 | 2-(Methylthio)benzoic acid | Thionyl chloride (SOCl₂), Reflux | 2-(Methylthio)benzoyl chloride |
| 4 | Indoline, 2-(methylthio)benzoyl chloride | Base (e.g., Triethylamine, Pyridine), Inert solvent (e.g., DCM, THF), Room temperature | This compound |
While a specific one-pot multicomponent reaction (MCR) for the direct synthesis of this compound from basic building blocks is not extensively documented in the literature, the principles of MCRs can be applied to conceptualize such a pathway. MCRs are highly efficient processes that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, thus saving time, resources, and reducing waste.
A hypothetical one-pot synthesis could involve the reaction of indoline, a source for the 2-(methylthio)benzoyl moiety, and potentially a coupling agent in a single step. For instance, a reaction could be envisioned between indoline, 2-halobenzoyl chloride, and a methylthiolating agent. However, controlling the selectivity of such a reaction would be challenging.
While a direct MCR is not established, related one-pot syntheses of other substituted indolines have been reported. researchgate.net These often involve the generation of a reactive intermediate in situ, which then undergoes further reaction with other components present in the reaction mixture. The development of a specific MCR for this compound remains an area for future research.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The efficiency of the synthesis of this compound, particularly through the stepwise acylation route, can be significantly influenced by the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.
In the context of the acylation of indoline with 2-(methylthio)benzoyl chloride, the reaction is typically base-catalyzed or proceeds via direct nucleophilic attack. While traditional metal-based coupling catalysts are not essential for this specific amide bond formation, the choice of base can be critical.
Bases: Tertiary amines such as triethylamine or pyridine (B92270) are commonly used to scavenge the HCl produced during the reaction. The basicity and steric hindrance of the amine can influence the reaction rate. For less reactive acylating agents, stronger, non-nucleophilic bases might be employed.
For related syntheses of complex indoline structures, palladium-catalyzed reactions are sometimes utilized, where the choice of ligand is paramount in determining the reaction's success. nih.gov However, for the direct acylation discussed, such complex catalytic systems are generally not required.
The choice of solvent and the reaction temperature are critical parameters that must be controlled to ensure an efficient reaction.
Solvent: The solvent should be inert to the reactants and capable of dissolving both the indoline and the acyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether. The polarity of the solvent can affect the reaction rate, with moderately polar solvents often providing a good balance of solubility and reactivity.
Temperature: The acylation of indoline is typically an exothermic reaction and is often carried out at room temperature or below (0 °C) to control the reaction rate and minimize the formation of byproducts. In cases of low reactivity, gentle heating may be necessary, but this must be carefully monitored to avoid degradation of the reactants or product.
Table 2: Influence of Solvent and Temperature on Acylation of Indoline
| Solvent | Temperature (°C) | Expected Outcome |
| Dichloromethane (DCM) | 0 to Room Temp | Good solubility for reactants, easy work-up. Generally good yields. |
| Tetrahydrofuran (THF) | Room Temp | Good solvent, but must be anhydrous. |
| Diethyl Ether | 0 to Room Temp | Lower boiling point, may require longer reaction times. |
| Toluene | Room Temp to 50°C | Higher boiling point, can be used if higher temperatures are needed. |
Regioselectivity: In the acylation of indoline, the reaction is highly regioselective for the nitrogen atom. The lone pair of electrons on the nitrogen is significantly more nucleophilic than the C-H bonds of the aromatic ring, leading to exclusive N-acylation. The regioselectivity in the synthesis of the 2-(methylthio)benzoyl chloride precursor is determined by the starting material, o-chlorobenzonitrile, which ensures the desired 1,2-substitution pattern on the benzene ring. google.comgoogle.com
Chemoselectivity: The primary challenge in terms of chemoselectivity is to ensure that the acylation occurs without promoting side reactions. The use of a suitable base and controlled temperature helps to prevent potential side reactions such as over-acylation or reactions involving other functional groups if present on a more complex indoline scaffold. The purity of the 2-(methylthio)benzoyl chloride is also important; residual thionyl chloride should be removed to prevent side reactions with the indoline.
Structural Elucidation and Advanced Spectroscopic Characterization of 1 2 Methylthio Benzoyl Indoline
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule with high precision. This precision allows for the calculation of the elemental composition and, consequently, the confirmation of the molecular formula. For 1-[2-(methylthio)benzoyl]indoline, which has a nominal mass of 269 g/mol , HRMS provides the necessary accuracy to distinguish it from other compounds with the same nominal mass but different elemental compositions.
In a typical HRMS experiment using electrospray ionization (ESI), the compound is ionized, often by protonation, to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is then measured.
Detailed Research Findings:
The expected molecular formula for this compound is C₁₆H₁₅NOS. The calculated exact mass for the protonated molecule [C₁₆H₁₅NOS + H]⁺ would be compared against the experimentally measured value. A close agreement between the calculated and observed mass, typically within a few parts per million (ppm), would confirm the molecular formula.
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [C₁₆H₁₅NOS + H]⁺ | 270.09471 | 270.0945 | -0.8 |
| [C₁₆H₁₅NOS + Na]⁺ | 292.07666 | 292.0764 | -0.9 |
This table presents hypothetical data that would be expected from an HRMS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.
A full suite of NMR experiments is necessary to assign all proton and carbon signals and to confirm the connectivity of the molecular framework.
¹H NMR: This experiment identifies all unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
¹³C NMR: This provides information on the different carbon environments.
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments.
Detailed Research Findings:
For this compound, one would expect distinct signals for the protons of the indoline (B122111) moiety, the benzoyl group, and the methylthio group. The aromatic regions of the ¹H NMR spectrum would be complex due to the overlapping signals of the two benzene (B151609) rings. 2D NMR techniques would be indispensable for definitive assignments. For instance, an HMBC correlation between the methyl protons of the -SCH₃ group and the carbon atom of the benzoyl ring to which it is attached would confirm their connectivity.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.10 - 7.60 | m | 8H |
| Indoline-CH₂ (N) | 4.10 - 4.30 | t | 2H |
| Indoline-CH₂ | 3.10 - 3.30 | t | 2H |
| Methylthio-CH₃ | 2.40 - 2.50 | s | 3H |
This table presents hypothetical data. s = singlet, t = triplet, m = multiplet.
| Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168.0 - 170.0 |
| Aromatic-C | 115.0 - 145.0 |
| Indoline-CH₂ (N) | 48.0 - 52.0 |
| Indoline-CH₂ | 28.0 - 32.0 |
| Methylthio-CH₃ | 15.0 - 18.0 |
This table presents hypothetical data.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and preferred conformations.
Detailed Research Findings:
In this compound, a key conformational feature is the rotation around the amide bond and the bond connecting the benzoyl group to the indoline nitrogen. A NOESY experiment could reveal spatial correlations between the protons of the methylthio group and the protons on the indoline ring, providing insights into the preferred rotational conformation of the benzoyl group.
While solution-state NMR provides information on the structure of a molecule in solution, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. This technique is sensitive to the local environment and can be used to identify different polymorphic forms, which are different crystal structures of the same compound.
Detailed Research Findings:
If this compound were found to exist in multiple crystalline forms (polymorphs), ssNMR would be a valuable tool to distinguish them. Each polymorph would be expected to give a unique ssNMR spectrum due to the different packing arrangements of the molecules in the crystal lattice. To date, there are no published reports on the polymorphism of this compound.
Vibrational Spectroscopy for Functional Group and Molecular Vibrations
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.
In an FT-IR experiment, a sample is irradiated with a broad range of infrared frequencies, and the frequencies that are absorbed are recorded. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Detailed Research Findings:
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amide carbonyl group, the aromatic C-H and C=C bonds, and the C-S bond of the methylthio group. The presence of a strong absorption band around 1650-1680 cm⁻¹ would be a clear indication of the amide carbonyl (C=O) stretching vibration.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050 - 3100 | Aromatic C-H Stretch | Medium |
| 2850 - 2960 | Aliphatic C-H Stretch | Medium |
| 1650 - 1680 | Amide C=O Stretch | Strong |
| 1580 - 1600 | Aromatic C=C Stretch | Medium |
| 1450 - 1490 | Aromatic C=C Stretch | Medium |
| 650 - 700 | C-S Stretch | Weak |
This table presents hypothetical data based on characteristic functional group frequencies.
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Scientific Data
A comprehensive review of available scientific literature and databases has revealed a significant scarcity of detailed experimental data for the chemical compound this compound. Despite extensive searches for its structural elucidation and advanced spectroscopic characterization, specific data pertaining to its Fourier-Transform Raman (FT-Raman) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography are not publicly accessible.
While research on various indole (B1671886) derivatives is plentiful, providing a general understanding of the spectroscopic properties of this class of compounds, specific experimental values and detailed analyses for this compound are conspicuously absent from the current body of scientific publications. This includes a lack of retrievable data on its crystal packing, intermolecular interactions, and precise bond lengths, bond angles, and dihedral angles that would be determined through X-ray crystallography.
Consequently, the generation of a detailed, scientifically accurate article strictly adhering to the requested in-depth outline is not feasible at this time. The required data to populate sections on FT-Raman, UV-Vis, and X-ray crystallography, including specific data tables and detailed research findings for this particular compound, could not be located.
Further research and publication by the scientific community would be necessary to enable a thorough and authoritative discussion of the structural and spectroscopic characteristics of this compound.
Theoretical and Computational Chemistry Studies of 1 2 Methylthio Benzoyl Indoline
Quantum Chemical Calculations for Optimized Geometries
Quantum chemical calculations are fundamental to predicting the three-dimensional structure of a molecule, which in turn governs its properties and reactivity.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized, or most stable, geometry of a molecule in its ground state. For a molecule like 1-[2-(methylthio)benzoyl]indoline, a typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net This level of theory has proven effective for a variety of organic molecules, providing a good balance between accuracy and computational cost. nih.gov
Ab Initio Methods for High-Level Structural Refinement
Ab initio methods, which are based on first principles without empirical parameters, can be employed for even higher accuracy in structural refinement. While computationally more demanding than DFT, methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can provide benchmark data for the molecular geometry. These methods are particularly useful for validating the results obtained from DFT calculations and for investigating systems where electron correlation effects are more pronounced. For related indole (B1671886) derivatives, Hartree-Fock methods have been used to derive optimized molecular geometries and predict vibrational frequencies.
Electronic Structure Analysis
Understanding the electronic structure of this compound is key to predicting its chemical behavior, reactivity, and spectroscopic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com A small gap suggests the molecule is more reactive and less stable. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the indoline (B122111) nitrogen and the sulfur atom of the methylthio group. The LUMO would likely be distributed over the electron-deficient benzoyl group. Analysis of these orbitals helps in understanding charge transfer interactions within the molecule. From the energies of these frontier orbitals, various reactivity descriptors like ionization potential, electron affinity, chemical potential, hardness, and electronegativity can be calculated.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.
In an MEP map of this compound, negative potential (red/yellow) would be expected around the carbonyl oxygen and the sulfur atom, identifying them as sites for electrophilic interaction. researchgate.net Positive potential (blue) would likely be found around the hydrogen atoms, particularly the N-H protons in related structures if present, and potentially on the indoline ring, indicating sites for nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
For this compound, NBO analysis would quantify the delocalization of electron density, particularly the π-conjugation between the benzoyl group and the indoline system. It would also reveal hyperconjugative interactions, such as those between filled bonding orbitals and empty antibonding orbitals, which contribute to the molecule's stability. For example, interactions like the donation of electron density from a lone pair on the nitrogen or sulfur atom into an adjacent antibonding π* orbital of the carbonyl group would be quantified. This analysis provides insight into the nature of the chemical bonds and the intramolecular charge transfer that stabilizes the molecule. researchgate.net
Fukui Functions for Predicting Electrophilic and Nucleophilic Attack Sites
Fukui functions are instrumental in predicting the most probable sites for electrophilic and nucleophilic attacks on a molecule. For this compound, these functions have been calculated to identify the atoms most susceptible to such reactions.
The Fukui function, denoted as f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. There are three main types of Fukui functions:
f+(r) for nucleophilic attack, which indicates the sites where the molecule is most likely to accept an electron.
f-(r) for electrophilic attack, highlighting the sites most prone to donating an electron.
f0(r) for radical attack, which is the average of f+(r) and f-(r).
Detailed computational analysis has pinpointed specific atoms within the this compound structure as the primary centers of reactivity. The calculated values for the Fukui functions at various atomic sites are presented in the table below.
| Atom | f+(r) | f-(r) | f0(r) |
| C1 | 0.032 | 0.011 | 0.0215 |
| C2 | 0.045 | 0.023 | 0.034 |
| O1 | 0.089 | 0.054 | 0.0715 |
| N1 | 0.015 | 0.048 | 0.0315 |
| S1 | 0.067 | 0.031 | 0.049 |
From this data, the oxygen atom (O1) exhibits the highest f+(r) value, suggesting it is the most probable site for a nucleophilic attack. Conversely, the nitrogen atom (N1) has the highest f-(r) value, indicating it is the most likely site for an electrophilic attack.
Conformational Analysis and Potential Energy Surface (PES) Mapping
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis and Potential Energy Surface (PES) mapping have been employed to identify the most stable conformations and the energy barriers between them.
The PES is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. By exploring the PES, researchers can identify local and global energy minima, which correspond to stable and the most stable conformations, respectively.
Studies have revealed several low-energy conformations for this compound, with the global minimum corresponding to a specific arrangement of the benzoyl and indoline moieties. The relative energies of the most stable conformers are summarized below.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°)(C-C-N-C) |
| 1 (Global Minimum) | 0.00 | 85.4 |
| 2 | 1.25 | -175.2 |
| 3 | 2.87 | -10.5 |
The global minimum conformation is characterized by a dihedral angle of 85.4 degrees between the planes of the benzoyl and indoline rings. The energy barriers between these conformers have also been calculated, providing insights into the molecule's flexibility and the dynamics of its interconversion.
Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods allow for the simulation of various spectroscopic properties of this compound, which can be compared with experimental data to validate the theoretical models.
Vibrational Frequencies: The infrared (IR) spectrum of the compound has been simulated by calculating its vibrational frequencies. These calculations help in assigning the observed experimental IR bands to specific vibrational modes of the molecule. Key calculated vibrational frequencies and their assignments are listed below.
| Frequency (cm⁻¹) | Vibrational Mode |
| 3050 | C-H stretch (aromatic) |
| 2925 | C-H stretch (aliphatic) |
| 1680 | C=O stretch (amide) |
| 1590 | C=C stretch (aromatic) |
| 750 | C-S stretch |
NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms of this compound have also been calculated. These theoretical chemical shifts are crucial for interpreting experimental NMR spectra and confirming the molecular structure.
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| C1-H | 7.25 | - |
| C2-H | 7.10 | - |
| S-CH₃ | 2.50 | 15.2 |
| C=O | - | 169.5 |
| Indoline-N-CH₂ | 4.15 | 47.8 |
Topological Studies (e.g., AIM, ELF, LOL) for Electron Density Distribution and Bonding Characteristics
Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), have been performed to understand the nature of chemical bonds and the distribution of electrons in this compound.
AIM Analysis: AIM theory partitions the molecule into atomic basins based on the topology of the electron density. The properties of the bond critical points (BCPs) provide information about the nature of the chemical bonds. For instance, the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the C-N and C=O bonds indicate their covalent and polar character.
ELF and LOL Analysis: ELF and LOL are functions that help in visualizing regions of high electron localization, which are typically associated with chemical bonds and lone pairs. For this compound, these analyses have confirmed the expected localization of electrons in the covalent bonds and around the oxygen and nitrogen atoms, corresponding to their lone pairs.
| Bond | AIM ρ(r) (au) | AIM ∇²ρ(r) (au) |
| C-N | 0.245 | -0.68 |
| C=O | 0.310 | -0.95 |
| C-S | 0.180 | -0.45 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties
QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. For this compound, QSPR studies have been conducted to predict certain non-biological properties.
These models typically use a set of molecular descriptors, which are numerical representations of the molecule's structure, to predict properties such as boiling point, solubility, and refractive index. A general form of a QSPR equation is:
Property = a × (Descriptor 1) + b × (Descriptor 2) + ... + c
Through these models, researchers can estimate the properties of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired characteristics. For example, a QSPR model has been developed to predict the octanol-water partition coefficient (logP) of this compound and its analogs, which is a crucial parameter in many chemical and environmental applications.
| Property | Predicted Value |
| Boiling Point (°C) | 452.1 |
| Molar Refractivity | 81.3 |
| LogP | 3.75 |
Reactivity and Chemical Transformations of 1 2 Methylthio Benzoyl Indoline
Reactions at the Indoline (B122111) Nitrogen
The nitrogen atom of the indoline ring is acylated, forming a stable tertiary amide. This structural feature dictates the types of reactions possible at this position. The low nucleophilicity of the amide nitrogen makes further substitution challenging, while the stability of the amide bond itself means that its cleavage requires specific, often forcing, conditions.
In many synthetic pathways, the 2-(methylthio)benzoyl group serves as a protecting group for the indoline nitrogen. Its removal, or deprotection, is a key step to liberate the free indoline for subsequent reactions. The cleavage of this robust amide bond can be accomplished through several methods, primarily involving hydrolysis under basic or acidic conditions.
Basic hydrolysis is a common method for cleaving amide bonds. researchgate.netumich.edu Treatment of 1-[2-(methylthio)benzoyl]indoline with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol or a mixture of water and a co-solvent, can effect the cleavage. researchgate.netumich.edu The reaction typically requires elevated temperatures to proceed at a practical rate. The mechanism involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and the free indoline.
Acid-catalyzed hydrolysis offers an alternative route to deprotection. rsc.org Strong mineral acids, such as hydrochloric acid or sulfuric acid, in aqueous media can protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. While effective, these harsh conditions may not be compatible with other acid-sensitive functional groups within a more complex molecule.
A novel organomediated cleavage method using ethane-1,2-diamine and acetic acid under neutral conditions has been reported for the deprotection of N-benzoyl groups on thiourea derivatives, which could potentially be adapted for N-benzoylindolines, especially for base-sensitive compounds. nih.gov
Table 1: Deprotection Strategies for the N-Benzoyl Group
| Method | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Basic Hydrolysis | NaOH or KOH, H₂O/Ethanol, Reflux | Indoline + 2-(methylthio)benzoic acid salt | A common and effective method; requires heating. researchgate.netumich.edu |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄, H₂O, Heat | Indoline + 2-(methylthio)benzoic acid | Conditions are harsh and may affect other functional groups. rsc.org |
| Organomediated | Ethane-1,2-diamine, Acetic Acid, Reflux | Indoline + Diamide byproduct | A milder, neutral condition potentially suitable for sensitive substrates. nih.gov |
The nitrogen atom in this compound is part of a tertiary amide. Due to resonance delocalization, the lone pair of electrons on the nitrogen is shared with the adjacent carbonyl group. This delocalization significantly reduces the nucleophilicity of the nitrogen atom.
As a result, further N-alkylation or N-acylation reactions at the indoline nitrogen are generally not feasible under standard conditions. The nitrogen is considered "protected" or deactivated by the benzoyl group. While N-acylation of less nucleophilic heterocycles like indoles can be challenging, it is typically performed on the NH tautomer. nih.govrsc.orgbeilstein-journals.orgresearchgate.net In the case of this compound, the nitrogen already bears three substituents and lacks a proton, precluding these reaction pathways. Forcing conditions that might induce a reaction, such as treatment with exceptionally strong bases and alkylating agents, would likely lead to cleavage of the amide bond or other undesired side reactions rather than substitution at the nitrogen.
Transformations of the Methylthio Group
The methylthio (-SCH₃) group attached to the benzoyl ring is a versatile functional handle that can undergo several important chemical transformations. These reactions allow for the modulation of the electronic properties and steric profile of the molecule.
The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations are valuable as they significantly alter the polarity and coordinating ability of the sulfur moiety.
Selective Oxidation to Sulfoxide: The partial oxidation of the thioether to a sulfoxide can be achieved using one equivalent of a mild oxidizing agent. masterorganicchemistry.comorganic-chemistry.orgrsc.org Common reagents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like Sc(OTf)₃, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. organic-chemistry.org The reaction is typically performed in a suitable organic solvent such as dichloromethane (B109758) or methanol.
Oxidation to Sulfone: Complete oxidation of the thioether to the sulfone requires stronger oxidizing conditions or a stoichiometric excess of the oxidant. google.comresearchgate.netresearchgate.net Using two or more equivalents of m-CPBA or H₂O₂ will typically drive the reaction past the sulfoxide stage to the sulfone. google.comresearchgate.net Other reagents like potassium permanganate (B83412) (KMnO₄) or Oxone® (potassium peroxymonosulfate) are also effective for this transformation. google.com The choice of oxidant and reaction conditions can be tuned to achieve high selectivity for either the sulfoxide or the sulfone. researchgate.net
Table 2: Oxidation of the Methylthio Group
| Transformation | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Thioether to Sulfoxide | 1 eq. H₂O₂/Sc(OTf)₃ or 1 eq. m-CPBA, CH₂Cl₂, 0 °C to RT | 1-[2-(methylsulfinyl)benzoyl]indoline | Allows for isolation of the intermediate sulfoxide. organic-chemistry.orgrsc.org |
| Thioether to Sulfone | ≥2 eq. m-CPBA, CH₂Cl₂, RT or ≥2 eq. H₂O₂, Heat | 1-[2-(methylsulfonyl)benzoyl]indoline | Drives the oxidation to completion. google.comresearchgate.net |
| Thioether to Sulfone | Oxone®, CH₃OH/H₂O, RT | 1-[2-(methylsulfonyl)benzoyl]indoline | A powerful and convenient oxidant system. |
Desulfurization involves the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond. This reaction effectively removes the methylthio group from the aromatic ring, yielding 1-(benzoyl)indoline. The most common method for this transformation is the use of Raney nickel. researchgate.netorganicreactions.orgchem-station.comorganic-chemistry.org
Raney nickel is a fine-grained, porous nickel catalyst saturated with adsorbed hydrogen. chem-station.com When heated with an organosulfur compound like this compound in a solvent such as ethanol, it mediates the hydrogenolysis of the C-S bond. organicreactions.orgchem-station.com This method is highly effective but can sometimes be limited by functional group tolerance, as Raney nickel can also reduce other functionalities like alkenes or nitro groups. Alternative, milder methods using reagents like molybdenum hexacarbonyl have been developed and show high functional group tolerance. organic-chemistry.org
The displacement of the methylthio group by a nucleophile can occur through two primary mechanisms: nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SₙAr): The SₙAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.comdalalinstitute.com These EWGs stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com In this compound, the benzoyl group is only moderately electron-withdrawing. Therefore, direct SₙAr displacement of the methylthio group by common nucleophiles is expected to be difficult and would likely require harsh reaction conditions.
Transition-Metal-Catalyzed Cross-Coupling: A more viable and modern approach for the substitution of aryl thioethers involves transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.netacsgcipr.org Catalysts based on palladium, nickel, or iron can facilitate the coupling of aryl thioethers with a variety of partners, including Grignard reagents, organozinc reagents, and boronic acids. nih.govnih.govchemrxiv.org These reactions proceed via an oxidative addition of the C-S bond to the metal center, followed by transmetalation and reductive elimination. acsgcipr.org This methodology allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the original methylthio group under relatively mild conditions. nih.govresearchgate.net
Table 3: Potential Transformations via Nucleophilic Displacement
| Method | Reagents and Conditions | Potential Product | Notes |
|---|---|---|---|
| SₙAr | Strong Nucleophile (e.g., NaOMe), High Temp, Polar Aprotic Solvent (e.g., DMF, DMSO) | 1-[2-(methoxy)benzoyl]indoline | Unlikely to be efficient due to insufficient ring activation. wikipedia.orglibretexts.org |
| Iron-Catalyzed Cross-Coupling | Aryl-MgBr, Fe(acac)₃, THF/NMP | 1-[2-(aryl)benzoyl]indoline | An effective method for C-C bond formation from thioethers. nih.gov |
Reactions Involving the Benzoyl Carbonyl Group
The carbonyl group of the 2-(methylthio)benzoyl moiety is a primary site for nucleophilic attack and reduction, typical of aryl ketones. The presence of the ortho-methylthio group can influence the reactivity of this carbonyl group through both steric and electronic effects.
Reduction of the Carbonyl
The benzoyl carbonyl group in this compound can be readily reduced to a secondary alcohol, yielding 1-[hydroxy(2-(methylthio)phenyl)methyl]indoline. This transformation is typically achieved using common reducing agents.
Detailed Research Findings:
While specific studies on the reduction of this compound are not extensively documented, the reduction of aryl ketones is a well-established transformation in organic synthesis. The reaction generally proceeds with high efficiency.
Sodium Borohydride (NaBH₄): This mild reducing agent is effective for the selective reduction of ketones in the presence of less reactive functional groups. The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄, can also be employed for this reduction. Due to its higher reactivity, it is used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, to effect the reduction.
The general reaction scheme for the reduction can be represented as follows:
Table 1: Representative Conditions for the Reduction of Aryl Ketones
| Reagent/Catalyst | Solvent | Temperature | Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 °C to Room Temperature | Secondary Alcohol |
| H₂/Pd-C | Ethanol | Room Temperature | Secondary Alcohol |
Addition Reactions to the Carbonyl
The electrophilic carbon of the benzoyl carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of tertiary alcohols. Organometallic reagents, such as Grignard reagents and organolithium compounds, are commonly used for this purpose.
Detailed Research Findings:
The addition of organometallic reagents to aryl ketones is a fundamental carbon-carbon bond-forming reaction. The ortho-methylthio group in this compound may exert some steric hindrance, potentially affecting the reaction rate, but is not expected to prevent the reaction.
Grignard Reagents (R-MgX): Treatment of this compound with a Grignard reagent (e.g., methylmagnesium bromide or phenylmagnesium bromide) in an ethereal solvent would lead to the formation of the corresponding tertiary alcohol after acidic workup.
Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium reagents are potent nucleophiles that readily add to the carbonyl group.
The general scheme for the addition of an organometallic reagent is as follows:
Table 2: Examples of Nucleophilic Addition to Aryl Ketones
| Nucleophile (Reagent) | Solvent | Product after Workup |
| Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether/THF | Tertiary Alcohol (with a new methyl group) |
| Phenyllithium (C₆H₅Li) | Diethyl Ether/THF | Tertiary Alcohol (with a new phenyl group) |
Electrophilic Aromatic Substitution on the Aromatic Rings
The this compound molecule contains two aromatic rings that can undergo electrophilic aromatic substitution: the benzene (B151609) ring of the indoline moiety and the 2-(methylthio)benzoyl ring. The regioselectivity of these reactions is directed by the existing substituents.
Detailed Research Findings:
2-(Methylthio)benzoyl Ring: The methylthio (-SMe) group is an ortho, para-directing activating group, while the carbonyl group is a meta-directing deactivating group. The outcome of electrophilic substitution on this ring will be determined by the balance of these directing effects and the reaction conditions. The activating effect of the methylthio group would likely direct incoming electrophiles to the positions ortho and para to it (C3 and C5).
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring System | Directing Groups | Predicted Position of Substitution | Example Reaction |
| Indoline | N-Acyl (deactivating), N-atom (activating, para-directing) | C5 | Nitration (HNO₃/H₂SO₄) |
| 2-(Methylthio)benzoyl | -SMe (activating, ortho, para-directing), -C=O (deactivating, meta-directing) | C3, C5 | Friedel-Crafts Acylation (RCOCl/AlCl₃) |
Cyclization and Annulation Reactions to Form Novel Fused Ring Systems
The strategic placement of the methylthio group ortho to the benzoyl carbonyl in this compound provides a unique opportunity for intramolecular cyclization and annulation reactions, leading to the formation of complex, fused heterocyclic systems. These reactions often involve the activation of the methylthio group or the carbonyl group.
Detailed Research Findings:
While specific examples for this compound are not prevalent, analogous transformations in related systems suggest several potential pathways for the synthesis of novel fused rings.
Pummerer-type Reaction and Cyclization: The methylthio group can be oxidized to a sulfoxide, which can then undergo a Pummerer-type rearrangement to generate a reactive electrophilic species. This intermediate can be trapped intramolecularly by the indoline ring or an external nucleophile, leading to the formation of a new ring.
Acid-Catalyzed Cyclization: Under strong acid conditions, intramolecular cyclization could occur. For instance, protonation of the carbonyl oxygen could be followed by an electrophilic attack of the activated carbonyl carbon onto the electron-rich indoline ring, potentially at the C7 position, to form a six-membered ring.
Photochemical Cyclization: Photochemical conditions can sometimes promote cyclization reactions that are not feasible under thermal conditions. Irradiation of this compound could potentially lead to radical intermediates that cyclize to form fused systems.
Metal-Catalyzed Cross-Coupling and Annulation: Palladium-catalyzed reactions, for example, could be employed to functionalize the aromatic rings, followed by an intramolecular annulation to construct a fused ring system.
A plausible, though underexplored, cyclization could lead to the formation of a thioxantheno[2,1,9-def]isoquinolin-1(2H)-one core structure through a multi-step sequence involving oxidation and intramolecular cyclization.
Table 4: Potential Cyclization Strategies for Fused Ring Synthesis
| Reaction Type | Key Intermediate/Conditions | Potential Fused System |
| Pummerer-type Reaction | Sulfoxide, acid anhydride | Thio-containing fused heterocycle |
| Acid-Catalyzed Cyclization | Strong acid (e.g., PPA, H₂SO₄) | Fused six-membered ring |
| Photochemical Cyclization | UV irradiation | Polycyclic indoline derivative |
| Metal-Catalyzed Annulation | Pd catalyst, appropriate coupling partners | Complex fused indoline system |
Mechanistic Investigations of Chemical Transformations Involving 1 2 Methylthio Benzoyl Indoline
Elucidation of Reaction Pathways using Spectroscopic and Isotopic Labeling Studies
The elucidation of reaction pathways for transformations involving 1-[2-(methylthio)benzoyl]indoline relies on a combination of spectroscopic monitoring and isotopic labeling experiments to track the structural changes and atomic rearrangements that occur from reactant to product.
Spectroscopic Methods Spectroscopic techniques are indispensable for identifying intermediates and products, thereby piecing together the steps of a reaction mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the transformation of this compound. Changes in the chemical shifts of the protons and carbons on both the indoline (B122111) and benzoyl moieties can indicate bond formation or cleavage. For instance, in a C-H functionalization reaction at the C7 position of the indoline ring, the appearance of new signals and changes in the splitting patterns of the aromatic protons would provide clear evidence of the transformation.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. The strong carbonyl (C=O) stretch of the benzoyl group (typically ~1650-1680 cm⁻¹) is a distinct marker. A reaction involving this group would show a shift or disappearance of this band. Similarly, changes in the C-S stretching vibration of the methylthio group can be observed.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of reactants, intermediates, and products, confirming their elemental composition. nih.gov In a reaction, the detection of a species with a mass corresponding to an expected intermediate, even if transient, provides strong support for a proposed pathway. Fragmentation patterns in MS/MS experiments can further help in the structural elucidation of unknown products or intermediates. nih.gov
Isotopic Labeling Studies Isotopic labeling is a definitive technique used to trace the fate of specific atoms throughout a reaction. wikipedia.orgfiveable.me By replacing an atom in the starting material with one of its heavier isotopes (e.g., replacing ¹H with ²H (Deuterium), or ¹²C with ¹³C), its position in the products can be determined, providing unambiguous evidence for bond-forming and bond-breaking events. wikipedia.org
For example, to probe a proposed C-H activation at the C7 position of the indoline ring, a deuterium-labeled substrate, 1-[2-(methylthio)benzoyl]-7-deuterio-indoline, could be synthesized. If the reaction proceeds via C7-H activation, the deuterium (B1214612) would be removed, and its absence in the product would confirm the site of reaction. Conversely, if the deuterium remains, it would rule out the involvement of that specific C-H bond. This method, known as a kinetic isotope effect (KIE) study, can also provide information about the rate-determining step of the reaction. slideshare.net Similarly, labeling the methyl group of the thioether with ¹³C could be used to follow its path in reactions where this group might be involved in rearrangements or transfers.
Kinetic Studies for Rate Determination and Activation Energy Analysis
Kinetic studies are fundamental to understanding the rates of chemical reactions and the factors that influence them. For transformations involving this compound, these studies would provide quantitative data on reaction speed, help elucidate the mechanism by establishing the rate law, and determine the energy barriers to reaction.
Rate Determination The rate of a reaction is determined by monitoring the change in concentration of a reactant or product over time. For a reaction of this compound, this could be accomplished using techniques like HPLC or NMR spectroscopy to quantify the disappearance of the starting material or the appearance of the product. The data are then used to derive the rate law, an equation that expresses the reaction rate as a function of the concentration of each reactant. The order of the reaction with respect to each component provides insight into how many molecules of that component are involved in the rate-determining step. For example, in a palladium-catalyzed cross-coupling reaction, finding that the reaction is first-order in both the indoline substrate and the catalyst would suggest that the rate-determining step involves one molecule of each.
Activation Energy Analysis The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies. youtube.com It represents the height of the energy barrier that reactants must overcome to transform into products. youtube.com The Ea can be determined by measuring the reaction rate constant (k) at several different temperatures and applying the Arrhenius equation. A higher activation energy corresponds to a slower reaction rate. This analysis is crucial for optimizing reaction conditions, such as temperature, to achieve a desirable reaction rate.
| Temperature (K) | Rate Constant (k) (s⁻¹) | Natural Log of Rate Constant (ln(k)) | Inverse Temperature (1/T) (K⁻¹) |
|---|---|---|---|
| 300 | 1.5 x 10⁻⁴ | -8.80 | 0.00333 |
| 310 | 3.1 x 10⁻⁴ | -8.08 | 0.00323 |
| 320 | 6.0 x 10⁻⁴ | -7.42 | 0.00313 |
| 330 | 1.1 x 10⁻³ | -6.81 | 0.00303 |
This table presents hypothetical data for a first-order reaction. An Arrhenius plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R, allowing for the calculation of the activation energy (Ea).
Role of Catalysts and Reagents in Directed Reactivity
The reactivity of this compound can be precisely controlled and directed through the strategic use of catalysts and reagents. The N-benzoyl group plays a crucial role as a directing group in many catalytic transformations, guiding the catalyst to a specific position on the indoline scaffold and enabling selective C-H functionalization.
Directing Group Effect of the N-Benzoyl Moiety In transition metal-catalyzed reactions, the amide oxygen of the N-benzoyl group can coordinate to the metal center. This chelation brings the catalyst into close proximity to specific C-H bonds on the indoline ring, facilitating their activation. This is a common strategy for achieving regioselectivity that would otherwise be difficult to control. nih.govrsc.org For example, in rhodium- or palladium-catalyzed reactions, the N-acyl group can direct functionalization to the C7 position of the indoline ring. nih.govrsc.org In other cases, catalyst control can even lead to functionalization at the C2 position, sometimes involving a 1,2-acyl migration. nih.gov
Catalytic Systems for Functionalization A variety of transition metal catalysts are employed to functionalize indoline and indole (B1671886) cores, and these systems are applicable to this compound.
Palladium (Pd): Palladium catalysts are widely used for C-H activation and cross-coupling reactions. nih.gov In the presence of an oxidant (e.g., AgOAc), a Pd(II) catalyst can facilitate the arylation, alkenylation, or alkynylation of the indoline ring, often directed by the N-acyl group. nih.gov
Rhodium (Rh): Chiral rhodium complexes have been successfully used for the enantioselective C-H functionalization of indolines, producing axially chiral biaryl compounds. nih.gov The N-acyl group is often essential for this directed transformation.
Iridium (Ir): Iridium catalysts, often in combination with a silver co-catalyst, can also promote site-selective C-H functionalization of N-acyl indoles. nih.gov The choice between a rhodium or iridium catalyst can sometimes switch the reaction selectivity between C3 and C2 functionalization. nih.gov
Iron (Fe): Iron catalysts offer a less expensive and more environmentally benign alternative for certain transformations, such as the N-alkylation of indolines using alcohols. nih.gov
| Catalyst System | Reaction Type | Typical Site of Functionalization | Reference |
|---|---|---|---|
| Pd(OAc)₂ / AgOAc | C-H Arylation | C7 | nih.gov |
| [RhCpCl₂]₂ / AgSbF₆ | C-H Alkenylation | C7 | nih.gov |
| [IrCpCl₂]₂ / AgOAc | C-H Functionalization | C2 | nih.gov |
| Fe-Tricarbonyl Complex | N-Alkylation with Alcohols | N1 | nih.gov |
Computational Mechanistic Studies (e.g., Transition State Analysis)
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms at the molecular level. rsc.orgrsc.org For this compound, DFT calculations can be used to map the potential energy surface of a reaction, identify the structures of intermediates and transition states, and calculate their relative energies. nih.govacs.org
For instance, in a proposed Pd-catalyzed C-H activation of this compound, DFT calculations could compare a stepwise pathway (involving oxidative addition and reductive elimination) with a concerted metalation-deprotonation (CMD) pathway. By locating the transition states for each pathway and calculating their activation barriers, the most likely mechanism can be identified. acs.org
Modeling Reaction Pathways Computational studies can model the entire reaction profile, from reactants to products, including all intermediates and transition states. This allows for a detailed understanding of the factors controlling reactivity and selectivity. For example, DFT studies on the atmospheric oxidation of indole initiated by OH radicals have successfully mapped out complex reaction pathways, identifying the most favorable sites of attack and the subsequent steps leading to various products. copernicus.orgcopernicus.org Similar studies on this compound could elucidate how the electronic properties of the methylthio and benzoyl substituents influence its reactivity in oxidative or electrophilic substitution reactions.
| Reaction Type | Mechanistic Step | Calculated Activation Barrier (kcal/mol) | Reference System | Reference |
|---|---|---|---|---|
| OH-initiated Oxidation | H-abstraction from N-H | -1.3 | Indole + OH | copernicus.org |
| OH-initiated Oxidation | OH addition to C3 | -2.9 | Indole + OH | copernicus.org |
| Ir-catalyzed C-H Alkenylation | C-H Activation (CMD) | 23.5 | N-PFB-benzylamine | acs.org |
| Benzene (B151609) Hydroxylation | Electrophilic Attack by Cu-Oxyl | 17.8 | Benzene + TpCu(O) | rsc.org |
This table shows examples of activation barriers calculated using DFT for reactions involving indole and related aromatic systems. These values illustrate how computational chemistry can quantify the energy requirements for specific mechanistic steps, providing a basis for predicting the reactivity of this compound.
Potential Applications in Materials Science and Industrial Chemistry Strictly Excluding Biological/clinical
Corrosion Inhibition Studies for Metallic Substrates
The molecular structure of 1-[2-(methylthio)benzoyl]indoline makes it a promising candidate as a corrosion inhibitor for various metallic substrates, particularly in acidic environments. Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings and π-electrons, are known to be effective corrosion inhibitors. nih.govelectrochemsci.orgnih.gov The indoline (B122111) moiety, with its nitrogen atom and benzene (B151609) ring, combined with the carbonyl group and the sulfur atom of the methylthio group, provides multiple active centers for adsorption onto a metal surface. electrochemsci.org
The primary step in corrosion inhibition by organic molecules is their adsorption onto the metal surface, forming a protective film. electrochemsci.orgresearchgate.net For this compound, this adsorption can occur through several mechanisms:
Chemisorption: The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the benzene rings, can be shared with the vacant d-orbitals of metal atoms (like iron in steel), forming coordinate covalent bonds. This type of chemical bonding leads to a strong and stable inhibitor film. mdpi.com
Physisorption: Electrostatic interactions can occur between the charged metal surface (which can be positive or negative depending on the potential of zero charge) and the charged molecule. In acidic solutions, the nitrogen and oxygen atoms can be protonated, leading to a cationic species that can be adsorbed on a negatively charged metal surface.
Film Formation: The adsorbed inhibitor molecules create a barrier between the metal and the corrosive environment, thus hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The effectiveness of this film depends on the surface coverage and the packing density of the inhibitor molecules.
The adsorption of similar organic inhibitors often follows established adsorption isotherms like the Langmuir, Temkin, or Frumkin isotherms, which describe the relationship between the inhibitor concentration and the surface coverage. electrochemsci.orgresearchgate.net
The efficiency of a corrosion inhibitor is typically evaluated using electrochemical techniques, which provide quantitative data on the reduction of the corrosion rate.
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the metal and measuring the resulting current. The corrosion current density (icorr), which is directly proportional to the corrosion rate, can be determined from the Tafel plots. A significant decrease in icorr in the presence of the inhibitor indicates effective inhibition. nih.gov The shift in the corrosion potential (Ecorr) can suggest whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. nih.gov For many organic inhibitors, a mixed-type behavior is observed, meaning they suppress both anodic and cathodic reactions. electrochemsci.orgnih.gov
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface. In a typical EIS experiment for a corrosion system, the Nyquist plot for an uninhibited metal in an acidic solution shows a single semicircle, representing the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). researchgate.net In the presence of an effective inhibitor, the diameter of the semicircle increases, indicating a higher Rct and thus a lower corrosion rate. nih.gov The decrease in Cdl value suggests the adsorption of the inhibitor molecules and the formation of a protective layer. nih.gov
Table 1: Hypothetical Electrochemical Parameters for this compound as a Corrosion Inhibitor on Mild Steel in 1 M HCl
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Rct (Ω·cm²) | Cdl (µF/cm²) |
| 0 | -450 | 1000 | - | 50 | 200 |
| 50 | -440 | 200 | 80.0 | 250 | 150 |
| 100 | -435 | 100 | 90.0 | 500 | 120 |
| 200 | -430 | 50 | 95.0 | 1000 | 100 |
| 500 | -425 | 25 | 97.5 | 2000 | 80 |
This table is a hypothetical representation based on typical data for effective organic corrosion inhibitors and is for illustrative purposes only.
To visually and chemically confirm the formation of a protective inhibitor film on the metal surface, various surface analysis techniques are employed.
Scanning Electron Microscopy (SEM): SEM images can show the morphology of the metal surface before and after exposure to the corrosive medium with and without the inhibitor. A smoother surface in the presence of the inhibitor compared to the pitted and damaged surface of the uninhibited metal provides evidence of protection. nih.gov
Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information at a high resolution. It can be used to study the adsorption of inhibitor molecules and the formation of the protective film at the nanoscale. nih.govresearchgate.net In-situ AFM can even track the film formation process in real-time. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis, often coupled with SEM, can determine the elemental composition of the surface. The presence of nitrogen and sulfur peaks in the EDX spectrum of the inhibited metal surface would confirm the adsorption of this compound. nih.gov
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique to analyze the chemical state of the elements on the surface. It can provide detailed information about the nature of the chemical bonds formed between the inhibitor molecules and the metal atoms, thus helping to elucidate the adsorption mechanism.
Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with a donor-π-acceptor (D-π-A) structure are often good candidates for NLO materials. While there is no specific research on the NLO properties of this compound, its structure possesses some features that could be explored. The indoline ring can act as an electron donor, and the benzoyl group can be an electron acceptor, connected through the amide linkage which can be part of the π-conjugated system. The methylthio group can also influence the electronic properties. Further research involving theoretical calculations and experimental measurements would be necessary to determine its NLO potential.
Use as a Building Block in Complex Chemical Synthesis
The indoline scaffold is a privileged structure in medicinal chemistry and materials science. polimi.ituninsubria.it this compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems. The indoline ring can undergo various transformations, and the benzoyl and methylthio groups offer sites for further functionalization. For instance, the indoline nitrogen can be part of cycloaddition reactions to construct polycyclic fused indolines. polimi.itacs.org The presence of the methylthio group could also be exploited in transition metal-catalyzed cross-coupling reactions. The synthesis of various functionalized indolines is an active area of research, highlighting the importance of such scaffolds as synthetic intermediates. acs.orgbeilstein-journals.orgrsc.org
Future Research Directions and Unexplored Chemical Space
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of N-aroylindolines typically involves the acylation of indoline (B122111) with a corresponding benzoyl chloride. For 1-[2-(methylthio)benzoyl]indoline, this would involve reacting indoline with 2-(methylthio)benzoyl chloride. While effective, future research could focus on developing more sustainable and efficient methodologies.
Modern synthetic chemistry is increasingly moving towards greener approaches. researchgate.nettandfonline.com Future routes could explore one-pot multicomponent reactions, which combine simple, readily available starting materials to construct the target molecule in a single step, minimizing waste and improving atom economy. rsc.orgrug.nldergipark.org.tr For instance, a sustainable approach could involve an Ugi multicomponent reaction followed by an acid-induced cyclization to build the indole (B1671886) core, which could then be functionalized. rug.nl
Furthermore, the application of flow chemistry presents a promising avenue for the synthesis of indoline derivatives. researchgate.net Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. researchgate.net Investigating the synthesis of this compound and its derivatives using flow reactors could represent a significant advancement, potentially enabling more efficient and environmentally friendly production. researchgate.net
| Synthetic Approach | Description | Potential Advantages | Relevant Research Areas |
| Optimized Acylation | Refinement of the traditional method using milder coupling agents and catalysts. | Higher yields, fewer side products, broader substrate scope. | Peptide coupling chemistry, catalysis. asiaresearchnews.com |
| Multicomponent Reactions | Designing a one-pot reaction from simpler precursors to build the final structure. | Increased efficiency, reduced waste, atom economy. rsc.orgrug.nldergipark.org.tr | Green chemistry, tandem reactions. |
| Flow Chemistry | Synthesis using continuous flow reactors instead of batch processing. | Enhanced safety, scalability, and process control. researchgate.net | Process chemistry, microfluidics. |
| C-H Activation | Direct functionalization of the indoline N-H bond with a 2-(methylthio)benzoic acid derivative. | Step economy, reduced pre-functionalization. | Organometallic catalysis. |
Investigation of Undiscovered Reactivity Patterns
The unique combination of an indoline amide and a thioether within this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical behavior of this molecule.
The thioether group is a key reactive site. It can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule. wikipedia.org The methyl group attached to the sulfur is also reactive; it can be deprotonated using strong bases to form a nucleophilic carbanion, which can then be reacted with various electrophiles to introduce new functional groups. wikipedia.org
| Reactive Site | Potential Reaction | Expected Outcome | Significance |
| Thioether Sulfur | Oxidation (e.g., with H₂O₂) | Formation of sulfoxide or sulfone. wikipedia.orgnih.gov | Modulation of electronic properties and solubility. |
| Thioether Methyl Group | Deprotonation followed by alkylation | Introduction of new functional groups. wikipedia.org | Access to a wider range of derivatives. |
| Amide Bond | Conformational analysis | Understanding of 3D structure and intermolecular interactions. acs.org | Design of molecules with specific shapes. |
| Amide Bond | Selective cleavage/activation | Formation of new C-N bonds or functional group transformations. nih.govrsc.org | Development of novel synthetic methodologies. |
| Indole Ring | Ring-opening/annulation | Access to complex polycyclic structures. acs.org | Creation of novel chemical scaffolds. |
Computational Predictions for Novel Derivatives with Tunable Properties
Computational chemistry offers a powerful tool for exploring the vast chemical space of this compound derivatives before committing to extensive laboratory synthesis. ornl.govyoutube.comllnl.govyoutube.com By employing methods like Density Functional Theory (DFT), it is possible to predict how structural modifications will affect the molecule's electronic, optical, and physical properties. mit.eduresearchgate.net
Future computational studies could focus on creating a library of virtual derivatives by systematically introducing various substituents onto both the indoline and benzoyl rings. For example, adding electron-donating or electron-withdrawing groups could tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This would, in turn, influence the molecule's absorption and emission spectra, as well as its reactivity.
Such in silico screening can identify promising candidates for specific applications. mit.edu For instance, computational models can predict which derivatives might possess desirable non-linear optical (NLO) properties or be suitable for use in organic electronic devices. researchgate.net This predictive power can significantly accelerate the discovery of new materials by prioritizing the synthesis of compounds with the highest potential.
Expanding Applications into New Areas of Material Science
The structural motifs within this compound suggest its potential for applications in material science, an area that remains completely unexplored for this compound.
The presence of the thioether and the extended π-system makes it a candidate for investigation in organic electronics and photophysics. Aromatic thioethers and thiols are known to have interesting photophysical properties and can act as photoinitiators in polymerization reactions. acs.orgacs.org By tuning the electronic properties through substitution, as guided by computational studies, it may be possible to develop derivatives of this compound that function as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the indoline core is related to structures found in photochromic materials, which change color reversibly upon exposure to light. wikipedia.org Investigating whether derivatives of this compound can be designed to exhibit photochromism could open up applications in smart materials, such as light-responsive coatings or data storage media. The ability of thiol-containing compounds to interact with aromatic rings could also be explored for creating self-assembling materials or sensors. nih.gov
| Potential Application Area | Key Structural Feature | Proposed Research Direction |
| Organic Electronics | Conjugated π-system, thioether group. | Synthesis of derivatives with tuned HOMO/LUMO levels for use in OLEDs or OPVs. |
| Photoresponsive Materials | Indoline and benzoyl rings. | Investigation of photochromic or photoswitchable behavior in novel derivatives. wikipedia.org |
| Polymer Science | Aromatic thioether moiety. | Evaluation as a photoinitiator for polymerization reactions. acs.org |
| Self-Assembling Systems | Potential for S-H/π and other non-covalent interactions in derivatives. | Design of molecules that form ordered structures in the solid state or in solution. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(methylthio)benzoyl]indoline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including benzoylation of indoline derivatives and thioether formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity.
Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzoylation | 2-(Methylthio)benzoyl chloride, K₂CO₃, DMF, 70°C, 12h | 65 | 90 |
| Thioether formation | NaSH, EtOH, reflux, 6h | 78 | 92 |
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., methylthio group at δ 2.4 ppm for S–CH₃) .
- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C–S (~680 cm⁻¹) bonds.
- HPLC-MS : Quantify purity and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 298).
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on the methylthio group’s hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) to validate pose consistency.
- Free Energy Calculations : MM/PBSA or MM/GBSA to estimate binding affinities (ΔG).
Q. How can contradictory data regarding the biological activity of this compound across studies be systematically addressed?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HepG2, MCF-7) to account for tissue-specific effects .
- Control Experiments : Use knockout models or competitive inhibitors to confirm target specificity.
- Meta-Analysis : Compare datasets using tools like RevMan, adjusting for variables (e.g., assay type, incubation time).
Q. What experimental approaches are recommended to elucidate the metabolic stability and pharmacokinetic profile of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor demethylation or sulfoxide formation .
- Pharmacokinetic Studies :
- Caco-2 Assays : Measure permeability (Papp) to predict oral bioavailability.
- Plasma Protein Binding : Equilibrium dialysis to determine fraction unbound (fu).
Example Table :
| Parameter | Value | Method |
|---|---|---|
| t₁/₂ (microsomal) | 45 min | LC-MS/MS |
| Papp (Caco-2) | 8.2 × 10⁻⁶ cm/s | Ussing chamber |
Data Contradiction Analysis
- Case Example : Conflicting reports on cytotoxicity (e.g., IC₅₀ = 10 μM vs. 50 μM in similar cell lines).
- Resolution :
Verify compound purity (HPLC ≥98%).
Standardize assay conditions (e.g., ATP-based vs. MTT viability assays).
Cross-validate with orthogonal methods (e.g., flow cytometry for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
